molecular formula C10H16BN3O3 B14090242 (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B14090242
M. Wt: 237.07 g/mol
InChI Key: BFCIOWWMOZCUPW-UHFFFAOYSA-N
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Description

(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine rings are modified with various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Boranes.

    Substitution Products: Various substituted piperidine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both piperidine and pyrimidine rings suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as inhibitors of specific enzymes or receptors. The boronic acid group is known to form reversible covalent bonds with active site residues, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target protein. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 4,6-dichloropyrimidine and 2-aminopyrimidine share structural similarities with (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid.

    Piperidine Derivatives: Compounds such as 4-hydroxypiperidine and 1-benzylpiperidine are structurally related to the piperidine moiety of the compound.

Uniqueness

What sets this compound apart is the presence of both a boronic acid group and a hydroxyl-substituted piperidine ring. This unique combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H17BN4OC_{12}H_{17}BN_4O, and it features a boronic acid moiety that is often associated with various biological interactions. The presence of the hydroxypiperidine and pyrimidine rings contributes to its unique pharmacological profile.

  • Inhibition of Enzymatic Activity : Boronic acids are known to act as reversible inhibitors for certain enzymes, particularly serine proteases and β-lactamases. This inhibition occurs through the formation of covalent bonds with the active site serine residues, leading to a decrease in enzymatic activity .
  • Binding Affinity : The binding affinity of boronic acids, including this compound, can be influenced by structural modifications. Studies indicate that substituents on the aromatic ring can significantly affect the pKa values and binding constants with biologically relevant diols, enhancing their effectiveness as enzyme inhibitors .

Antimicrobial Properties

Recent studies have highlighted the potential use of boronic acids in combating bacterial infections. For instance, this compound has shown efficacy against extended-spectrum β-lactamase (ESBL) producing strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. The compound enhances the detection of these resistant strains by acting as an inhibitor in phenotypic confirmatory tests .

Case Studies

  • Study on ESBL Detection : A study evaluated the effectiveness of various boronic acids, including this compound, in improving the sensitivity of ESBL detection methods. The results indicated that the inclusion of boronic acids significantly increased the detection rates compared to traditional methods .
  • Sensing Applications : Research has demonstrated that boronic acids can serve as effective sensors for saccharides and glycoproteins. This property is attributed to their ability to form reversible complexes with diols, which is crucial for applications in biosensing technologies .

Table 1: Biological Activity Summary

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of ESBL-producing bacteria
Enzyme InhibitionReversible inhibition of serine proteases
Sensing CapabilityEffective binding with saccharides

Structure-Activity Relationships

The biological activity of this compound can be optimized through structural modifications. For example, varying substituents on the pyrimidine ring can enhance binding affinity and selectivity towards target enzymes.

Properties

Molecular Formula

C10H16BN3O3

Molecular Weight

237.07 g/mol

IUPAC Name

[2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H16BN3O3/c1-7-9(11(16)17)6-12-10(13-7)14-4-2-8(15)3-5-14/h6,8,15-17H,2-5H2,1H3

InChI Key

BFCIOWWMOZCUPW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCC(CC2)O)(O)O

Origin of Product

United States

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